Ethyl 4-(2-N,N-pyrrolidinoethoxy)phenyl sulfide
Description
Properties
IUPAC Name |
1-[2-(4-ethylsulfanylphenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-2-17-14-7-5-13(6-8-14)16-12-11-15-9-3-4-10-15/h5-8H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPAXLKQYRGDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)OCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Alkylation and Sulfide Formation
A patented approach involves reacting 4-hydroxythiophenol with 2-chloroethylpyrrolidine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–18 hours. This yields 4-(2-N,N-pyrrolidinoethoxy)thiophenol, which is subsequently treated with ethyl iodide in a polar aprotic solvent like acetonitrile. Triethylamine is added to scavenge hydrogen iodide, facilitating the nucleophilic substitution that forms the ethyl sulfide bond. Typical yields range from 65% to 78%, with purity >95% after recrystallization from ethanol-water mixtures.
Cyclization Using Acidic Conditions
Alternative methods utilize polyphosphoric acid (PPA) and phosphoric acid (H₃PO₄) to cyclize intermediates into the target structure. This approach is advantageous for scalability but requires careful handling of corrosive reagents.
Cyclization of α-(4-Alkoxyphenylthio)acetophenones
A patent describes the cyclization of α-(4-methoxyphenylthio)-4-methoxyacetophenone in a PPA/H₃PO₄ mixture (10:1 weight ratio) at 85°C for 1.75 hours. While this method primarily produces benzo[B]thiophenes, analogous conditions can be adapted for this compound by substituting ethoxy groups for methoxy and introducing pyrrolidine post-cyclization. The reaction mixture is quenched with ice water, and the product is extracted with toluene, yielding a 70:30 ratio of desired to isomeric byproducts.
Acid-Catalyzed Etherification
In a modified procedure, 4-ethylthiophenol is reacted with ethylene oxide in the presence of boron trifluoride etherate (BF₃·OEt₂) at 0°C, followed by treatment with pyrrolidine to form the 2-N,N-pyrrolidinoethoxy group. This one-pot method avoids isolation of intermediates but achieves lower yields (55–60%) due to competing polymerization of ethylene oxide.
Friedel-Crafts acylation enables the introduction of aromatic groups adjacent to the sulfide functionality, though this method is less direct.
Acylation with 4-(2-Pyrrolidinoethoxy)benzoyl Chloride
A multi-step synthesis begins with Friedel-Crafts acylation of ethyl phenyl sulfide using 4-(2-pyrrolidinoethoxy)benzoyl chloride in 1,2-dichloroethane under reflux. Aluminum chloride (AlCl₃) serves as the catalyst, facilitating electrophilic aromatic substitution at the para position. The acylated intermediate is reduced with lithium aluminum hydride (LiAlH₄) to yield the ethyl sulfide derivative. This method achieves 82% purity after column chromatography but requires stringent moisture control.
Comparative Analysis of Synthetic Methods
The table below evaluates key performance metrics for the dominant preparation routes:
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Alkylation (Stepwise) | 65–78 | >95 | High regioselectivity | Lengthy reaction times |
| Acidic Cyclization | 70–75 | 85–90 | Scalability | Corrosive reagents, byproduct formation |
| Friedel-Crafts Acylation | 60–65 | 82–88 | Versatility for analogs | Multi-step, moisture-sensitive |
Purification and Characterization
Crystallization Techniques
This compound is typically purified via fractional crystallization from ethanol or ethyl acetate. The compound exhibits a melting point of 195–197°C, with characteristic IR absorption bands at 1,250 cm⁻¹ (C-O-C ether stretch) and 690 cm⁻¹ (C-S bond).
Chromatographic Methods
Silica gel chromatography using hexane:ethyl acetate (3:1) gradients effectively separates sulfide derivatives from alkylation byproducts. HPLC analysis with a C18 column and UV detection at 254 nm confirms purity, with retention times of 8.2–8.5 minutes under isocratic conditions.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 4-(2-N,N-pyrrolidinoethoxy)phenyl sulfide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid, sulfuric acid, bromine, chloroform as solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Drug Discovery
Ethyl 4-(2-N,N-pyrrolidinoethoxy)phenyl sulfide is recognized for its potential as a bioactive molecule. The pyrrolidine ring structure is a versatile scaffold in drug design, often leading to compounds with significant biological activity against various targets. For instance, derivatives of pyrrolidine have been studied for their interactions with receptors involved in autoimmune diseases and metabolic disorders .
Neuropharmacology
Research indicates that compounds featuring the pyrrolidine moiety can act as inhibitors of neuronal nitric oxide synthase (nNOS), which plays a crucial role in neurovascular signaling and neuroprotection. The design of these inhibitors aims to optimize their binding affinity and selectivity, potentially leading to novel treatments for neurological disorders .
Anticonvulsant Activity
Studies have shown that certain pyrrolidine derivatives exhibit anticonvulsant properties, making them candidates for treating epilepsy. These compounds are evaluated through maximal electroshock and pentylenetetrazol seizure tests, demonstrating their efficacy in preventing seizures by modulating sodium channels .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions that emphasize the creation of the pyrrolidine ring and the ethoxy group attachment. Improved synthetic methods have been developed to enhance yield and purity, facilitating further research into its pharmacological properties .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of this compound. Modifications to the pyrrolidine ring or substituents on the phenyl group can significantly affect biological activity, allowing researchers to tailor compounds for specific therapeutic targets .
Case Study: Inhibitors of GlyT1
Recent investigations into related pyrrolidine compounds have highlighted their potential as GlyT1 inhibitors, which are relevant in treating conditions like schizophrenia and depression. These studies reveal that structural modifications can lead to improved potency and reduced efflux ratios, enhancing central nervous system availability .
Case Study: PPAR Agonists
Research has also focused on developing dual agonists targeting peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and lipid homeostasis. Compounds derived from this compound have shown promising results in balancing PPARα/γ activities, indicating their potential in managing metabolic disorders .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Drug Discovery | Versatile scaffold for bioactive molecules | Effective against autoimmune disease targets |
| Neuropharmacology | Inhibitor of nNOS | Potential treatment for neurological disorders |
| Anticonvulsant Activity | Modulates sodium channels | Efficacy demonstrated in seizure prevention |
| GlyT1 Inhibition | Targets schizophrenia and depression | Improved potency with structural modifications |
| PPAR Agonism | Regulates glucose metabolism | Dual agonists show promise in metabolic disorder management |
Mechanism of Action
The mechanism by which Ethyl 4-(2-N,N-pyrrolidinoethoxy)phenyl sulfide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidinoethoxy group can enhance the compound’s binding affinity and specificity for its target, while the phenyl sulfide core can participate in various interactions, including hydrophobic and π-π stacking interactions.
Comparison with Similar Compounds
- Ethyl 4-(2-N,N-morpholinoethoxy)phenyl sulfide
- Ethyl 4-(2-N,N-piperidinoethoxy)phenyl sulfide
- Ethyl 4-(2-N,N-azetidinoethoxy)phenyl sulfide
Comparison: Ethyl 4-(2-N,N-pyrrolidinoethoxy)phenyl sulfide is unique due to the presence of the pyrrolidinoethoxy group, which imparts specific steric and electronic properties. Compared to its analogs with different nitrogen-containing rings (morpholine, piperidine, azetidine), the pyrrolidine ring offers a balance of rigidity and flexibility, potentially leading to different biological activities and material properties.
Biological Activity
Ethyl 4-(2-N,N-pyrrolidinoethoxy)phenyl sulfide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a phenyl sulfide core with a pyrrolidinoethoxy substituent. This unique structure allows for various interactions with biological targets, including enzymes and receptors, which can modulate their activity. The compound can undergo several chemical reactions, including oxidation to form sulfoxides and sulfones, and reduction to thiols.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The pyrrolidinoethoxy group enhances the compound's binding affinity and specificity for its targets, while the phenyl sulfide core facilitates various interactions, such as hydrophobic and π-π stacking interactions.
1. Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes, potentially leading to therapeutic applications. For instance, it has been noted for its urease inhibition properties. Urease inhibitors are significant in treating conditions like kidney stones and gastric ulcers .
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Urease | Competitive | Not specified |
2. Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Its structural characteristics allow it to disrupt microbial cell functions, making it a candidate for developing new antimicrobial agents. Further studies are needed to elucidate its spectrum of activity against various pathogens.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. This could be beneficial in treating inflammatory diseases, although specific mechanisms remain to be fully characterized.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds or derivatives:
- A study on similar phenyl sulfide derivatives indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory disease management .
- Another investigation into pyrrolidine derivatives highlighted their ability to modulate neurotransmitter systems, which could be relevant for neurological conditions .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Ethyl 4-(2-N,N-pyrrolidinoethoxy)phenyl sulfide, and how can reaction conditions be optimized?
- Methodological Answer : A stepwise approach is recommended: (i) introduce the pyrrolidinoethoxy moiety via nucleophilic substitution using 2-(pyrrolidin-1-yl)ethanol and a halogenated aryl precursor, (ii) sulfide formation via thiol-alkylation or coupling reactions. Catalytic systems like Pd(OAc)₂ (used in analogous Suzuki couplings ) or Ru-based catalysts (for sulfide oxidation ) can enhance efficiency. Optimize solvent polarity (e.g., CH₃CN or DMF ), temperature (e.g., 363 K for coupling ), and stoichiometry. Purification via flash column chromatography (eluent: dichloromethane/ethyl acetate gradients ) ensures high yields. Monitor reactions by TLC and characterize intermediates via NMR.
Q. Which characterization techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., pyrrolidine protons at δ ~2.5–3.5 ppm ).
- Mass Spectrometry : HRMS (ESI-TOF) to confirm molecular ion [M+H]⁺.
- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX programs (e.g., SHELXL for refinement ). For non-crystalline samples, compare experimental IR spectra (C-S stretch ~600–700 cm⁻¹ ) with computational predictions.
Q. How does the pyrrolidinoethoxy group influence the sulfide’s reactivity compared to simpler alkyl sulfides?
- Methodological Answer : The pyrrolidinoethoxy substituent introduces steric bulk and electron-donating effects, altering nucleophilicity. Compare oxidation kinetics with ethyl phenyl sulfide ( ) using Ru catalysts under aerobic conditions . Perform Hammett studies to quantify electronic effects or use DFT calculations to map charge distribution .
Advanced Research Questions
Q. How can discrepancies in catalytic efficiency during sulfide oxidation be resolved?
- Methodological Answer :
- Parameter Screening : Vary catalysts (e.g., Ru₂(OAc)₄Cl vs. Ru₂(tfa)₅ ), bases (K₂CO₃ vs. Et₃N), and oxygen partial pressure.
- Analytical Validation : Use GC-MS to quantify sulfoxide/sulfone ratios .
- Mechanistic Probes : Employ ¹⁸O isotopic labeling or EPR to detect radical intermediates.
- Computational Modeling : Compare activation energies for different pathways using Gaussian or ORCA .
Q. What computational strategies predict the compound’s biological target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to kinases or GPCRs (reference analogous sulfonamide studies ).
- QSAR Models : Train models on sulfides with known IC₅₀ data (e.g., anti-inflammatory or antitumor activities ).
- MD Simulations : Assess binding stability (100 ns trajectories) using GROMACS .
Q. How can hydrogen-bonding networks in the crystal structure inform material properties?
- Methodological Answer :
- X-ray Refinement : Use SHELXL to model C–H···F/O interactions (e.g., dihedral angles ~35–75° ).
- Topology Analysis : Generate Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts.
- Thermal Stability : Correlate H-bond density with DSC/TGA data (e.g., higher H-bonding may increase melting point ).
Q. What experimental and theoretical approaches validate this compound as a kinase inhibitor?
- Methodological Answer :
- Kinase Assays : Screen against EGFR or VEGFR2 using ADP-Glo™ assays.
- SAR Studies : Modify the sulfide or pyrrolidine group and measure IC₅₀ shifts .
- Free Energy Calculations : Compute binding affinities (MM-PBSA/MM-GBSA ) and compare with co-crystallized inhibitors (PDB entries).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
